![molecular formula C14H16N2O2 B1159608 Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- CAS No. 26488-24-4](/img/structure/B1159608.png)

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-

Descripción general

Descripción

Synthesis Analysis

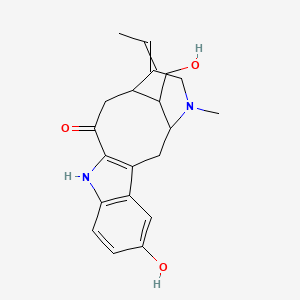

The synthesis of cyclo(D-Phe-L-Pro) involves the formation of a diketopiperazine ring, a common structural motif for cyclodipeptides. Studies have described methods to synthesize cyclo(D-Phe-L-Pro) and its derivatives, emphasizing the conditions that lead to high yields and specific conformations. For instance, the conformation of cyclo(D-Phenylalanyl-trans-4-fluoro-D-prolyl) was determined through 1H NMR and X-ray analysis, highlighting the synthesis approach's impact on the resulting conformation (Ciarkowski et al., 2009).

Molecular Structure Analysis

The molecular structure of cyclo(D-Phe-L-Pro) variants has been extensively studied, showing that the diketopiperazine ring can assume different conformations based on the substituents and conditions. For example, X-ray and 1H NMR data demonstrated that cyclo(D-Phenylalanyl-trans-4-fluoro-D-prolyl) assumes a flattened chair conformation in the solid state, while adopting a boat-like shape in solution, highlighting the dynamic nature of its molecular structure (Ciarkowski et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Potential Biological Activities : Campo et al. (2009) describe the solution-phase synthesis of related diketopiperazines, including cyclo(D-Phe-L-Pro), highlighting their potential biological activities (Campo et al., 2009).

Inhibition of DNA Topoisomerase I : Rhee (2002) found that cyclo(D-Phe-L-Pro) isolated from Streptomyces sp. AMLK-335 can inhibit DNA topoisomerase I activity, suggesting its potential as a novel inhibitor of this enzyme (Rhee, 2002).

Stereochemical Assignment and Biological Screening : Domzalski et al. (2021) report a synthetic library containing all stereoisomers of cyclo(Phe-Pro), cyclo(Leu-Pro), and cyclo(Val-Pro). The library was subjected to biological screening, revealing distinct biological effects of cyclo(D-Phe-L-Pro) (Domzalski et al., 2021).

Inhibition of Cholera Toxin Production : Bina and Bina (2010) demonstrated that cyclo(Phe-Pro) inhibits the production of cholera toxin and toxin-coregulated pilus in Vibrio cholerae, indicating its potential in controlling cholera infection (Bina & Bina, 2010).

Conformational Studies : Ciarkowski et al. (2009) studied the conformation of cyclo(D-Phenylalanyl-trans-4-fluoro-D-prolyl), a related compound, in different states, contributing to our understanding of cyclodipeptide structures (Ciarkowski et al., 2009).

Chemical Characterization in Beer : Gautschi et al. (1997) identified proline-based diketopiperazines, including cyclo(Phe-Pro), in beer, contributing to the understanding of flavor characteristics in beverages (Gautschi et al., 1997).

Enzymatic Synthesis and Cell Division Effects : Arunrattiyakorn et al. (2007) investigated the effects of cyclo(L-Phe-L-Pro) and its derivatives on cell division, contributing to our understanding of the biological activity of cyclic dipeptides (Arunrattiyakorn et al., 2007).

Apoptosis Induction in Cancer Cells : Brauns et al. (2005) reported that cyclo(Phe-Pro) induces apoptosis in HT-29 colon cancer cells, suggesting its potential as an antitumor agent (Brauns et al., 2005).

Mecanismo De Acción

Target of Action

Cyclo(D-Phe-L-Pro) is a cyclic dipeptide that primarily targets the retinoic-acid-inducible gene-I (RIG-I) . RIG-I is a crucial component of the immune response, playing a significant role in the detection of viral RNA in cells and initiating antiviral immunity .

Mode of Action

Cyclo(D-Phe-L-Pro) interacts with its target, RIG-I, by inhibiting its activation . This interaction influences the spatial arrangement of amino acid residues, thereby affecting the structure and function of the peptide or protein . The compound’s functional role lies in its ability to modulate the conformational flexibility of peptides, contributing to the study of structure .

Biochemical Pathways

The primary biochemical pathway affected by Cyclo(D-Phe-L-Pro) is the interferon-beta (IFN-β) production pathway . By interfering with RIG-I activation, Cyclo(D-Phe-L-Pro) inhibits the production of IFN-β . IFN-β is a type of interferon that is vital for innate immunity against viral infections.

Pharmacokinetics

Cyclic peptides like cyclo(d-phe-l-pro) are known to have better biological activity compared to their linear counterparts . This suggests that the cyclic structure of Cyclo(D-Phe-L-Pro) may enhance its bioavailability and stability in the body.

Result of Action

The inhibition of IFN-β production by Cyclo(D-Phe-L-Pro) can have significant effects at the molecular and cellular levels. For instance, it can modulate immune responses and potentially alter the course of viral infections . Additionally, Cyclo(D-Phe-L-Pro) exhibits free-radical scavenging activity, which can protect cells from oxidative damage .

Action Environment

The action of Cyclo(D-Phe-L-Pro) can be influenced by various environmental factors. For example, a study found that the production of a similar compound, cyclo(Pro-Phe), by Bacillus amyloliquefaciens Q-426 was influenced by factors such as temperature, pH, and the presence of different carbon sources . These factors could potentially also influence the action, efficacy, and stability of Cyclo(D-Phe-L-Pro).

Direcciones Futuras

Cyclo(D-Phe-L-Pro) has shown potential in various fields of research. For instance, it has demonstrated neuroprotective activity against oxidative stress-induced neurodegeneration in SH-SY5Y cells . Furthermore, short peptides like cyclo(D-Phe-L-Pro) have great potential as safe and effective anticancer drug leads . These findings suggest promising future directions for the application of cyclo(D-Phe-L-Pro) in medical and pharmaceutical research.

Análisis Bioquímico

Biochemical Properties

Cyclo(D-Phe-L-Pro) plays a crucial role in biochemical reactions by influencing the spatial arrangement of amino acid residues, thereby affecting the structure and function of peptides and proteins. This compound interacts with various enzymes, proteins, and other biomolecules, modulating their activity and stability. For instance, cyclo(D-Phe-L-Pro) has been shown to interact with the peptide backbone, influencing its folding pattern and potentially altering its binding affinity or enzymatic activity . These interactions are essential for understanding the compound’s role in stabilizing the conformation of peptides and proteins, particularly in the design and synthesis of bioactive compounds.

Cellular Effects

Cyclo(D-Phe-L-Pro) exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, cyclo(D-Phe-L-Pro) has been shown to exhibit cytotoxic and cytostatic effects in melanoma cells, reducing cell viability and affecting cell proliferation . Additionally, this compound can interfere with the activation of specific signaling pathways, such as the retinoic-acid-inducible gene-I (RIG-I) pathway, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of cyclo(D-Phe-L-Pro) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cyclo(D-Phe-L-Pro) interacts with the peptide backbone, influencing its folding pattern and potentially altering its binding affinity or enzymatic activity . This compound can also inhibit the production of interferon-beta (IFN-β) by interfering with the activation of the RIG-I pathway . These molecular interactions are critical for understanding how cyclo(D-Phe-L-Pro) exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclo(D-Phe-L-Pro) can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that cyclo(D-Phe-L-Pro) remains stable under specific conditions, maintaining its bioactivity over extended periods . The compound may undergo degradation under certain conditions, leading to a reduction in its efficacy. Long-term studies have demonstrated that cyclo(D-Phe-L-Pro) can exert sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of cyclo(D-Phe-L-Pro) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and modulating immune responses. At higher doses, cyclo(D-Phe-L-Pro) may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

Cyclo(D-Phe-L-Pro) is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and stability. This compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. For instance, cyclo(D-Phe-L-Pro) has been shown to interact with enzymes involved in peptide synthesis and degradation, modulating their activity and influencing the production of bioactive peptides . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of cyclo(D-Phe-L-Pro) within cells and tissues are critical for its bioactivity and therapeutic potential. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, cyclo(D-Phe-L-Pro) can influence its localization and accumulation within specific cellular compartments, affecting its bioavailability and efficacy. Understanding the transport and distribution mechanisms of cyclo(D-Phe-L-Pro) is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

Cyclo(D-Phe-L-Pro) exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of cyclo(D-Phe-L-Pro) is essential for understanding its role in cellular processes and its potential therapeutic applications. For instance, the compound’s localization within the endoplasmic reticulum or mitochondria may influence its effects on protein folding and cellular metabolism.

Propiedades

IUPAC Name |

3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBUWPVZSXDWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933019 | |

| Record name | 3-Benzyl-1-hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3705-26-8, 14705-60-3, 26488-24-4 | |

| Record name | (3S-trans)-3-Benzylhexahydropyrrolo(1,2-a)pyrazine-1,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003705268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A 64863 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014705603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanyl-prolyl diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026488244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(D-phenylalanyl-L-prolyl) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyl-1-hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of cyclo(D-Phe-L-Pro) and how does it work?

A1: Cyclo(D-Phe-L-Pro) has been shown to influence blood flow. Research indicates that it increases cutaneous blood flow and skin temperature in both animal models and humans. [] This effect is likely due to its ability to induce vasodilation, a widening of blood vessels. Studies suggest that cyclo(D-Phe-L-Pro) achieves this by promoting the release of nitric oxide from the vascular endothelium. [] Nitric oxide is a well-known vasodilator, and its increased presence leads to relaxation of blood vessels and improved blood flow.

Q2: How does roasted barley extract (RBE) relate to cyclo(D-Phe-L-Pro)?

A2: Roasted barley extract (RBE), a traditional Japanese beverage also known as mugi-cha, contains cyclo(D-Phe-L-Pro) as an active component. [, , ] Studies have demonstrated that RBE consumption can prevent decreases in skin temperature in both men and women, particularly under cold conditions. [, ] This effect has been attributed to the presence of cyclo(D-Phe-L-Pro) within the extract.

Q3: Can the stereochemistry of cyclo(D-Phe-L-Pro) affect its activity?

A3: Yes, stereochemistry plays a crucial role in the biological activity of cyclo(D-Phe-L-Pro). While this specific compound has demonstrated vasodilatory effects, other stereoisomers of the cyclo(Phe-Pro) structure may exhibit different biological activities. Research has shown that cyclo(D-Phe-L-Pro) has distinct effects on E. coli growth and biofilm formation. [] This emphasizes the importance of accurately identifying and characterizing the specific stereoisomer when investigating its biological activity. Electronic circular dichroism (ECD) has proven to be a valuable technique for differentiating between various stereoisomers of diketopiperazines, including cyclo(Phe-Pro). []

Q4: Are there any studies investigating the long-term effects of cyclo(D-Phe-L-Pro)?

A4: Current research primarily focuses on the immediate effects of cyclo(D-Phe-L-Pro) on blood flow and skin temperature. Further investigations are necessary to comprehensively assess its long-term effects.

Q5: What analytical methods are used to identify and quantify cyclo(D-Phe-L-Pro)?

A5: Researchers utilize techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify cyclo(D-Phe-L-Pro) within complex mixtures like roasted barley extract. [] This method separates different compounds based on their chemical properties and then identifies them based on their mass-to-charge ratio.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.